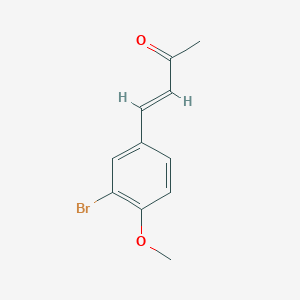
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds shows the versatility of buten-2-one derivatives in creating a range of heterocycles and other complex molecules. For instance, derivatives of buten-2-one have been utilized for regiospecific synthesis of five and six-membered heterocycles with aldehyde functionality, indicating the potential pathways for synthesizing the target compound through similar strategies (Mahata et al., 2003).
Molecular Structure Analysis
Structural studies of closely related molecules reveal the impact of substituents on the overall geometry and stability of the molecular framework. For example, crystal and molecular structure studies of ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide insights into how bromo and methoxy groups influence the molecular conformation and stability through intramolecular and intermolecular interactions (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving bromo and methoxy phenyl compounds demonstrate their reactivity and the formation of various addition and substitution products. For instance, the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols show the versatility of such structures in organic synthesis, yielding both addition-elimination and substitution products (Zhao et al., 2010).
Physical Properties Analysis
Investigations into compounds with similar structural features provide valuable information on their physical properties, such as crystal structure and melting points, which are crucial for understanding the physical behavior of "(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one" under various conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, can be inferred from studies on similar molecules. The synthesis and characterization of molecules like 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one offer insights into the potential chemical behaviors and stability of the target compound (Thippeswamy et al., 2011).
Wissenschaftliche Forschungsanwendungen
Overview of Related Compounds and Applications
Phosphonic Acid Derivatives :Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are used across various fields due to their structural similarity to the phosphate group. They find applications in drug development, bone targeting, material science, and as ligands for supramolecular assemblies (Sevrain et al., 2017).
Catalysis and Organic Synthesis :Compounds similar in structure to (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one are often used as intermediates in organic synthesis, including in catalysts for the Friedel-Crafts alkylation, indicating the relevance of such compounds in synthetic chemistry (Tateiwa & Uemura, 1997).
Biomass Conversion Technologies :In the context of lignin model compounds, the study of β-O-4 bond cleavage is essential for understanding the degradation and utilization of biomass, a process where compounds with structural similarities to (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one could serve as model compounds or intermediates (Yokoyama, 2015).
Environmental Chemistry :The atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, is studied for their role as tracers in biomass burning and their potential impact on air quality. This research area may encompass derivatives like (3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one due to their structural or functional resemblance (Liu et al., 2022).
Safety And Hazards
This involves studying the potential risks associated with handling and using the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential areas for future research, such as new synthetic routes, potential applications, and related compounds of interest.
Please consult with a qualified professional or refer to relevant scientific literature for specific information on “(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one”.
Eigenschaften
IUPAC Name |
(E)-4-(3-bromo-4-methoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVJTAMOQFOZJZ-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-(3-Bromo-4-methoxyphenyl)but-3-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

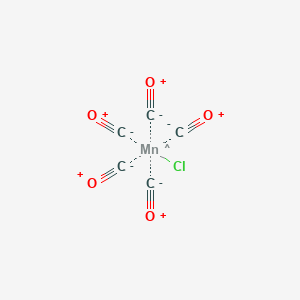
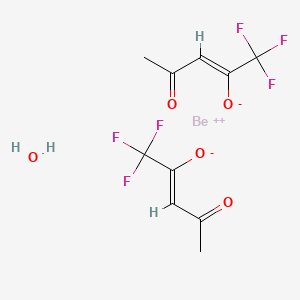
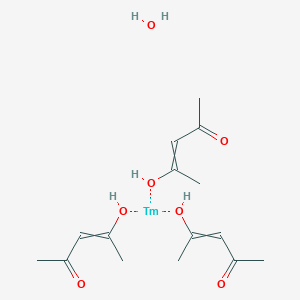

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)

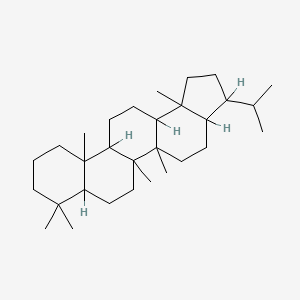
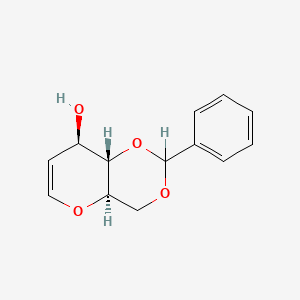
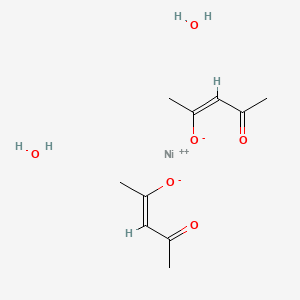
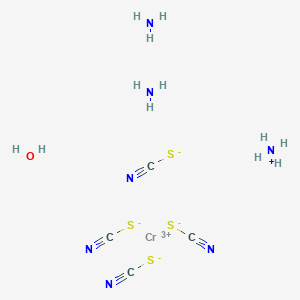
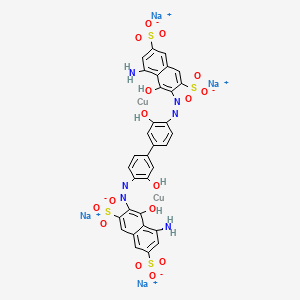
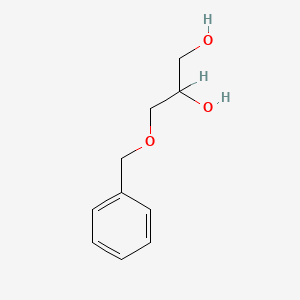
![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)